molecular formula C6H14ClN B2770898 N,1-dimethylcyclobutan-1-amine hydrochloride CAS No. 1260859-52-6

N,1-dimethylcyclobutan-1-amine hydrochloride

Cat. No.: B2770898
CAS No.: 1260859-52-6
M. Wt: 135.64
InChI Key: BRRVPUKFALTISS-UHFFFAOYSA-N
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Description

N,1-dimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a derivative of cyclobutanamine, where the amine group is substituted with two methyl groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethylcyclobutan-1-amine hydrochloride typically involves the alkylation of cyclobutanamine. One common method is the reaction of cyclobutanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of N-methylcyclobutanone.

    Reduction: Formation of N,1-dimethylcyclobutan-1-amine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N,1-dimethylcyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,1-dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylcyclobutan-1-amine;hydrochloride
  • N,3-Dimethylcyclobutan-1-amine;hydrochloride

Uniqueness

N,1-dimethylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the methyl groups can influence the compound’s reactivity and binding affinity to molecular targets.

Properties

IUPAC Name

N,1-dimethylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(7-2)4-3-5-6;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPENZQNEMWWFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260859-52-6
Record name N,1-dimethylcyclobutan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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